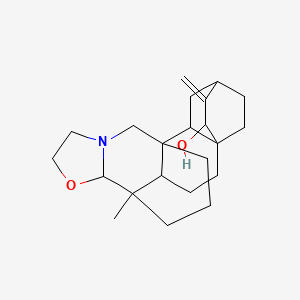
5H,12H-2,4a-Ethano-7,12a-propano-2H-benz(h)oxazolo(3,2-b)isoquinolin-4-ol, decahydro-7-methyl-3-methylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoatisine is a naturally occurring diterpenoid alkaloid, specifically classified under the atisine-type C20-diterpenoid alkaloids. These compounds are known for their complex polycyclic structures and significant biological activities. Isoatisine is primarily isolated from plants of the Aconitum genus, which have been used in traditional medicine for centuries .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isoatisine involves several steps, starting from simpler diterpenoid precursors. One of the key synthetic routes includes the use of a Mukaiyama peroxygenation reaction, which facilitates the cleavage of the C13-C16 bond in the ent-kaurane skeleton. This is followed by a series of reactions, including C20-selective C-H activation using a Suárez modification of the Hofmann-Löffler-Freytag reaction .
Industrial Production Methods
Most of the available isoatisine is obtained through extraction from natural sources, particularly from Aconitum plants .
化学反応の分析
Types of Reactions
Isoatisine undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an acid.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isoatisine can yield ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
Isoatisine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex polycyclic structures and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antitumor, anti-inflammatory, and analgesic effects.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of pain and inflammation.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
作用機序
The mechanism of action of isoatisine involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, isoatisine has been shown to inhibit cholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter .
類似化合物との比較
Isoatisine is unique among diterpenoid alkaloids due to its specific structure and biological activities. Similar compounds include:
Atisine: Another diterpenoid alkaloid with similar biological activities but different structural features.
Hetidine: A related compound with a different skeleton but similar pharmacological properties.
Hetisine: Another structurally related compound with distinct biological activities
Isoatisine stands out due to its unique combination of structural complexity and potent biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
特性
CAS番号 |
510-38-3 |
|---|---|
分子式 |
C22H33NO2 |
分子量 |
343.5 g/mol |
IUPAC名 |
11-methyl-5-methylidene-13-oxa-16-azahexacyclo[9.6.3.24,7.01,10.02,7.012,16]docosan-6-ol |
InChI |
InChI=1S/C22H33NO2/c1-14-15-4-8-21(18(14)24)9-5-16-20(2)6-3-7-22(16,17(21)12-15)13-23-10-11-25-19(20)23/h15-19,24H,1,3-13H2,2H3 |
InChIキー |
NPIYQNRBTZBZPJ-UHFFFAOYSA-N |
正規SMILES |
CC12CCCC3(C1CCC45C3CC(CC4)C(=C)C5O)CN6C2OCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


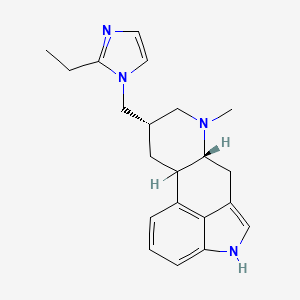
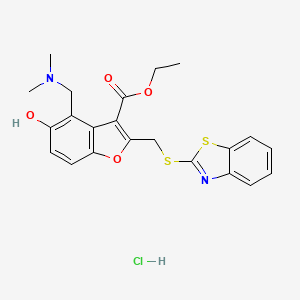
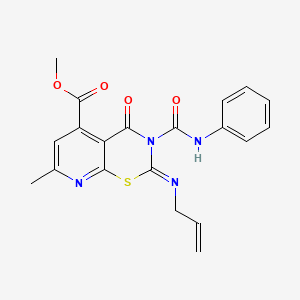
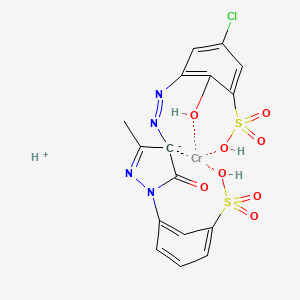

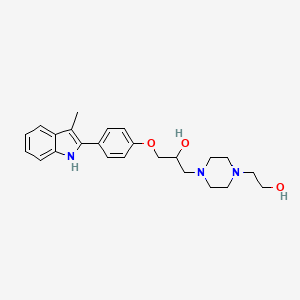
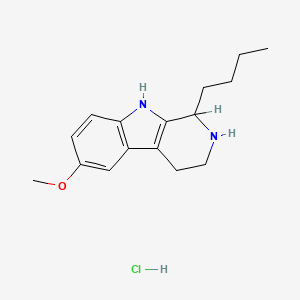



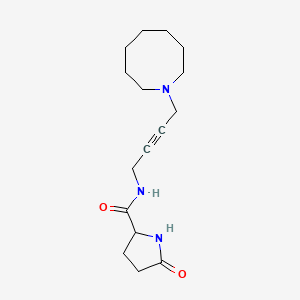


![[(E)-2-cyanoethenyl]azanium;methyl prop-2-enoate](/img/structure/B12722572.png)
